![molecular formula C25H22N4O2S2 B2431538 N-[5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-[1,1'-biphenyl]-4-carboxamide CAS No. 392295-32-8](/img/structure/B2431538.png)
N-[5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-[1,1'-biphenyl]-4-carboxamide
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Overview
Description
N-[5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-[1,1'-biphenyl]-4-carboxamide is a complex organic compound that belongs to the class of thiadiazole derivatives. This compound is characterized by its unique structure, which includes a thiadiazole ring, a phenylbenzamide moiety, and a dimethylanilino group.
Preparation Methods
The synthesis of N-[5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-[1,1'-biphenyl]-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Dimethylanilino Group: The dimethylanilino group can be introduced through a nucleophilic substitution reaction using 2,5-dimethylaniline and an appropriate electrophile.
Coupling with Benzamide: The final step involves the coupling of the thiadiazole derivative with 4-phenylbenzamide using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) under mild conditions.
Chemical Reactions Analysis
N-[5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-[1,1'-biphenyl]-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylanilino group can be replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to N-[5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-[1,1'-biphenyl]-4-carboxamide. For instance:
- Compounds containing thiadiazole moieties exhibit significant cytotoxicity against various cancer cell lines such as MCF7 (breast cancer) and NCI-H226 (lung cancer) .
- The mechanism of action is believed to involve the inhibition of specific enzymes or receptors that are crucial for cancer cell proliferation .
Antimicrobial Properties
Research has indicated that derivatives of thiadiazole compounds possess antimicrobial properties. These compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi . Their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways contributes to their efficacy.
Material Science Applications
In addition to biological applications, compounds like this compound may find applications in material science:
- Polymer Chemistry : The compound can be utilized as a monomer in polymer synthesis due to its reactive functional groups.
- Nanotechnology : Its unique structure may allow for incorporation into nanomaterials for drug delivery systems or as catalysts in chemical reactions.
Case Study 1: Anticancer Activity Evaluation
A study evaluating the anticancer activity of similar compounds reported percent growth inhibition values against various cancer cell lines. For example:
- SNB-19: 86.61%
- OVCAR-8: 85.26%
These results suggest strong potential for further development in cancer therapeutics .
Case Study 2: Antimicrobial Screening
Another study focused on the synthesis and evaluation of thiadiazole derivatives revealed promising antimicrobial activity against a range of pathogens. Compounds were tested using standard methods such as the disc diffusion method and showed significant inhibition zones compared to control groups .
Mechanism of Action
The mechanism of action of N-[5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-[1,1'-biphenyl]-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of various biological processes. For example, it has been shown to inhibit the activity of specific kinases, which play a crucial role in cell signaling pathways involved in cancer progression .
Comparison with Similar Compounds
N-[5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-[1,1'-biphenyl]-4-carboxamide can be compared with other thiadiazole derivatives, such as:
N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-fluorobenzamide: This compound has a similar structure but includes a fluorine atom, which can influence its biological activity and chemical properties.
N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methylbenzamide: This derivative has a methyl group instead of a phenyl group, which can affect its binding affinity and selectivity towards specific targets.
Biological Activity
N-[5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-[1,1'-biphenyl]-4-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure and Properties
The compound features a thiadiazole ring and a biphenyl moiety, which are significant in conferring its biological properties. The molecular formula is C20H22N4O2S, with a molecular weight of approximately 398.48 g/mol.
Antimicrobial Activity
Research has indicated that derivatives of thiadiazole compounds exhibit notable antimicrobial properties. For instance:
- Study Findings : A study demonstrated that compounds with thiadiazole structures showed significant activity against drug-resistant strains of bacteria such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium . The compound's ability to inhibit bacterial growth was attributed to its structural features that enhance interaction with bacterial cell membranes.
Compound | Target Bacteria | Activity |
---|---|---|
This compound | MRSA | Significant inhibition |
This compound | VRE | Moderate inhibition |
Anticancer Activity
The compound has been evaluated for its anticancer properties. In vitro studies have shown that it can induce cytotoxic effects in various cancer cell lines:
- Caco-2 Cells : The compound exhibited a decrease in viability by 39.8% at a concentration of 100 µM after 24 hours of treatment . This suggests a selective efficacy against colorectal adenocarcinoma cells.
- A549 Cells : In contrast, the same treatment showed no significant anticancer activity against A549 human pulmonary adenocarcinoma cells .
Cell Line | Concentration (µM) | Viability (%) |
---|---|---|
Caco-2 | 100 | 39.8 |
A549 | 100 | No significant effect |
Anti-inflammatory Activity
The compound's potential to modulate inflammatory pathways has also been explored. It was found to enhance NF-κB activation in cellular assays:
- Mechanism : The activation of NF-κB is crucial for the inflammatory response. Compounds similar to this compound were shown to sustain NF-κB activation over prolonged periods when stimulated with lipopolysaccharides (LPS) .
Case Study 1: Antimicrobial Efficacy
In a controlled study involving various thiadiazole derivatives, this compound demonstrated superior antimicrobial activity against resistant bacterial strains compared to standard antibiotics.
Case Study 2: Cancer Cell Line Sensitivity
A comparative analysis of different thiazole derivatives revealed that the compound significantly reduced the viability of Caco-2 cells while showing minimal effects on A549 cells. This indicates a potential for targeted cancer therapies based on structural modifications of the compound.
Properties
IUPAC Name |
N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-phenylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O2S2/c1-16-8-9-17(2)21(14-16)26-22(30)15-32-25-29-28-24(33-25)27-23(31)20-12-10-19(11-13-20)18-6-4-3-5-7-18/h3-14H,15H2,1-2H3,(H,26,30)(H,27,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMSUKMCWCFLRCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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